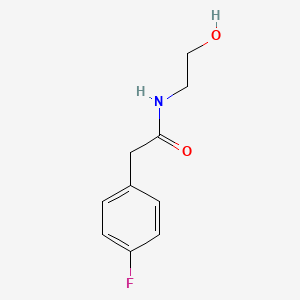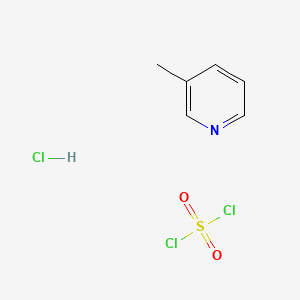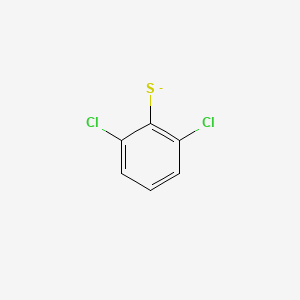
2,6-Dichlorobenzenethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorobenzenethiolate is an organosulfur compound with the molecular formula C6H3Cl2S. It is a derivative of benzenethiol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzenethiolate can be synthesized through several methods. One common method involves the chlorination of benzenethiol. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at a temperature range of 50-100°C to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichlorobenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to benzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Amines, alkoxides; reactions often require a base such as sodium hydroxide and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2,6-dichlorobenzenesulfoxide or 2,6-dichlorobenzenesulfone.
Reduction: Formation of benzenethiol.
Substitution: Formation of substituted benzenethiol derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorobenzenethiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers. It also serves as an intermediate in the synthesis of various specialty chemicals.
Wirkmechanismus
The mechanism by which 2,6-Dichlorobenzenethiolate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorobenzenethiolate
- 2,6-Dichlorobenzenesulfonate
- 2,6-Dichlorobenzonitrile
Comparison
Compared to other similar compounds, 2,6-Dichlorobenzenethiolate is unique due to its specific substitution pattern, which imparts distinct chemical properties. For instance, the presence of chlorine atoms at the 2 and 6 positions makes it more reactive towards nucleophiles compared to 2,4-Dichlorobenzenethiolate. Additionally, its sulfur atom provides unique reactivity compared to 2,6-Dichlorobenzenesulfonate and 2,6-Dichlorobenzonitrile, which contain different functional groups.
Eigenschaften
IUPAC Name |
2,6-dichlorobenzenethiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISHCXLCGVPGW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[S-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

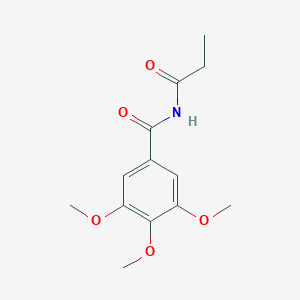

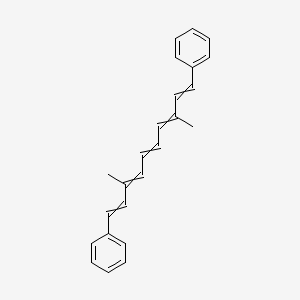
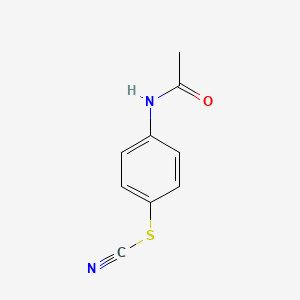
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)



![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)

